![molecular formula C12H19NO4 B2737527 rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2248389-38-8](/img/structure/B2737527.png)
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor.
Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.
Cyclization: The protected intermediate undergoes cyclization under specific conditions to form the desired bicyclic structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Alkylated derivatives.
Applications De Recherche Scientifique
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The Boc protecting group can be removed under acidic conditions, revealing the active amine group, which can then interact with enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,4R)-2,5-diazabicyclo[2.2.1]heptane
- (2S,4R)-4-aminoproline methyl esters
Uniqueness
rac-(1R,2S,5S)-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific bicyclic structure and the presence of the Boc protecting group, which provides stability and allows for selective deprotection under controlled conditions.
Propriétés
Numéro CAS |
2248389-38-8 |
|---|---|
Formule moléculaire |
C12H19NO4 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-6-7-4-5-8(7)9(13)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Clé InChI |
RSDWKMNMYQDLJN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |
SMILES isomérique |
CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]2[C@H]1C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CC2CCC2C1C(=O)O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


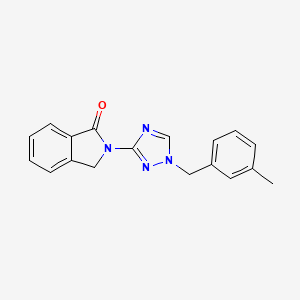
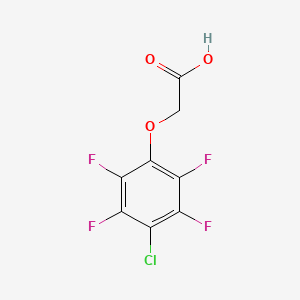
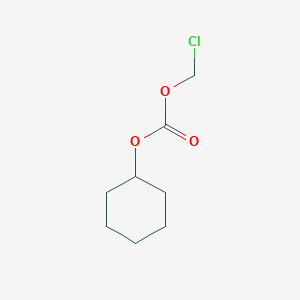
![4-(4-Tert-butylphenyl)-2-[4-(3-chlorophenyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2737450.png)
![2-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2737451.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(thiophen-3-yl)methanone](/img/structure/B2737452.png)
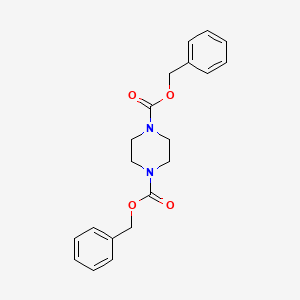
![11-methyl-13-[4-(2-methylprop-2-en-1-yl)piperazin-1-yl]-12-octyl-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B2737457.png)
![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2737460.png)
![[2-Methyl-1-oxo-1-[(1-thiophen-3-ylcyclopropyl)methylamino]propan-2-yl] acetate](/img/structure/B2737461.png)
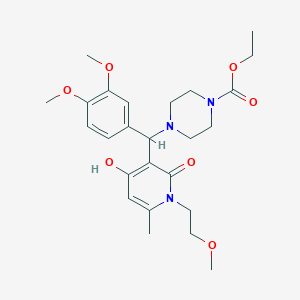
methanone](/img/structure/B2737464.png)
![N-(1-cyanocyclopentyl)-2-[2-(2,5-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2737465.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)
